molecular formula C15H15OP B1266638 Allyldiphenylphosphine oxide CAS No. 4141-48-4

Allyldiphenylphosphine oxide

Cat. No.: B1266638
CAS No.: 4141-48-4
M. Wt: 242.25 g/mol
InChI Key: PGPAPANRSWMTQO-UHFFFAOYSA-N
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Description

Allyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₅H₁₅OP. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a diphenylphosphine oxide moiety. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.

Scientific Research Applications

Allyldiphenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Safety and Hazards

Allyldiphenylphosphine oxide is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Allyldiphenylphosphine oxide (ADPO) is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .

Mode of Action

ADPO interacts with its targets through a process known as radical addition . In this process, ADPO is added to allylic compounds under photoirradiation, leading to the formation of γ-functionalized phosphine ligand precursors . This addition proceeds regioselectively in an anti-Markovnikov manner .

Biochemical Pathways

The biochemical pathways affected by ADPO involve the formation of C–P bonds . The addition of secondary phosphine oxides to alkenes is one of the simplest synthetic methods for C–P bond formation . This process involves the generation of a phosphinoyl radical, which attacks the terminal carbon of an alkene to generate a carbon-centered radical . Subsequent hydrogen abstraction from diphenylphosphine oxide yields a hydrophosphinylated product .

Pharmacokinetics

Its reactivity and stability can be influenced by factors such as temperature, light, and the presence of other chemicals .

Result of Action

The result of ADPO’s action is the formation of new organic compounds with desired properties . For example, the reduction of allenyl(diphenyl)phosphine oxides with HSiCl3 or LiAlH4 selectively affords the corresponding allyl(diphenyl)phosphine oxides .

Action Environment

The action of ADPO is influenced by environmental factors such as light and temperature . For instance, the radical addition of ADPO to allylic compounds requires photoirradiation . Moreover, the stability of ADPO can be affected by temperature, as indicated by its melting point of 110-114 °C .

Biochemical Analysis

Biochemical Properties

Allyldiphenylphosphine oxide plays a significant role in biochemical reactions, particularly in the formation of C–P bonds through hydrophosphinylation reactions . It interacts with enzymes and proteins involved in these reactions, such as phosphinoyl radicals, which are generated under photoirradiation . These radicals attack the terminal carbon of alkenes, leading to the formation of carbon-centered radicals and subsequent hydrophosphinylated products . The compound’s ability to participate in these reactions makes it a valuable reagent in organic synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways and altering gene expression . For instance, the compound’s interaction with phosphinoyl radicals can lead to changes in cellular metabolism and the activation of specific signaling pathways . These interactions can have downstream effects on cellular processes, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s ability to generate phosphinoyl radicals under photoirradiation is a key aspect of its mechanism of action . These radicals can bind to various biomolecules, leading to changes in their structure and function. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is known to be stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include changes in gene expression, cellular metabolism, and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the formation of C–P bonds . It interacts with enzymes and cofactors that facilitate these reactions, such as phosphinoyl radicals . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, particularly in relation to its role in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyldiphenylphosphine oxide can be synthesized through the hydrophosphinylation of allylic compounds with diphenylphosphine oxide. This reaction is typically photoinduced, proceeding regioselectively in an anti-Markovnikov manner. The process involves the formation of a phosphinoyl radical under photoirradiation, which then adds to the terminal carbon of the alkene, followed by hydrogen abstraction to yield the hydrophosphinylated product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale photoreactors to facilitate the photoinduced hydrophosphinylation process. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, light intensity, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Allyldiphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and trichlorosilane (HSiCl₃) are used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of phosphine oxides with different substituents.

    Reduction: Formation of allyl(diphenyl)phosphine oxides.

    Substitution: Formation of substituted phosphine oxides with various functional groups.

Comparison with Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the allyl group.

    Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one allyl group.

    Allylphosphine oxide: Contains an allyl group but lacks the diphenyl moiety.

Uniqueness: Allyldiphenylphosphine oxide is unique due to the presence of both an allyl group and a diphenylphosphine oxide moiety. This combination imparts distinct reactivity and coordination properties, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

[phenyl(prop-2-enyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPAPANRSWMTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194338
Record name Allyldiphenylphosphine oxide
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Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-48-4
Record name Allyldiphenylphosphine oxide
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Record name Allyldiphenylphosphine oxide
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Record name Allyldiphenylphosphine Oxide
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Synthesis routes and methods

Procedure details

A mixture of diphenylphosphine chloride (11 g, 0.05 mol), allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature while slowly adding pyridine (4.0 g, 0.05 mol) to it. After 40 minutes, the pyridine hydrochloride is filtered off and the ether removed by distillation. The liquid residue is heated to 150°, whereupon an exothermic reactions sets in raising the temperature quickly to 178° C. The material is then distilled, b.p. 168°-175° C/0.4 mm, whereupon it crystallizes, m.p. 108° identical to the allyl diphenylphosphine oxide made by oxidation of the phosphine. Allyl diphenylphosphine oxide prepared by this method is reported; b.p. 200°-202° C/2 mm; m.p. 94°-96° C.
Name
diphenylphosphine chloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of allyldiphenylphosphine oxide and what are some of its key properties?

A1: this compound has the molecular formula C15H15OP and a molecular weight of 242.26 g/mol. [] While its spectroscopic data can be found in various resources, [, ] it's important to note that this compound is primarily recognized as a versatile reagent in organic synthesis rather than a biologically active molecule.

Q2: How is this compound synthesized?

A2: There are several synthetic approaches to this compound. One method utilizes a one-pot synthesis employing a tandem Sn2′ / Michaelis-Arbuzov sequence, significantly accelerated by microwave heating. [, ] Another method involves a reaction with a carbonyl compound, an alkyl halide, and a diphenylphosphinoyl reagent. This can proceed via two pathways, one of which features a diphenylphosphinoyl group migration. []

Q3: What are the primary applications of this compound in organic synthesis?

A3: this compound serves as a valuable reagent in various organic reactions. Notably, its lithium derivatives react stereoselectively with aldehydes. These products can then undergo diphenylphosphinic acid elimination, leading to the stereospecific formation of substituted dienes. [] This compound has also been used in the synthesis of phosphorlyated polymers. []

Q4: Can this compound undergo rearrangements?

A4: Yes, this compound can undergo an allyl-propenyl rearrangement in the presence of a base like sodium ethoxide, yielding the corresponding 1-propenyl compound. []

Q5: Has this compound been used in the synthesis of natural products?

A5: Yes, researchers utilized this compound in a synthetic route towards 24-demethylbafilomycin C1, a plecomacrolide natural product. In this synthesis, it was employed in a Horner-Wittig olefination reaction to construct a crucial (E)-1,3-diene subunit within the target molecule. []

Q6: Are there any known applications of this compound in materials science?

A6: this compound has been incorporated into copolymers with other phosphorus-containing monomers to create materials with flame-retardant properties. These copolymers, containing crosslinkable spiro orthoester side-chain units, were shown to expand upon cationic crosslinking, potentially offering advantages in material processing and applications. []

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